BenchChemオンラインストアへようこそ!

Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester

Prodrug design Acyloxyalkyl carbonate Pharmacokinetics

Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester (CAS 101623-70-5), systematically named (((4-nitrophenoxy)carbonyl)oxy)methyl acetate, is a heterobifunctional activated carbonate ester (C₁₀H₉NO₇, MW 255.18). It features a 4-nitrophenyl leaving group and an acetoxymethyl (AOM) moiety, positioning it as a dedicated reagent for installing the bioreversible AOM prodrug handle onto amine-containing pharmaceutical candidates.

Molecular Formula C10H9NO7
Molecular Weight 255.18 g/mol
CAS No. 101623-70-5
Cat. No. B3045037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonic acid, (acetyloxy)methyl 4-nitrophenyl ester
CAS101623-70-5
Molecular FormulaC10H9NO7
Molecular Weight255.18 g/mol
Structural Identifiers
SMILESCC(=O)OCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H9NO7/c1-7(12)16-6-17-10(13)18-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3
InChIKeyBFKLBUHJBIEJDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Carbonic Acid, (Acetyloxy)methyl 4-Nitrophenyl Ester (CAS 101623-70-5) — Key Specifications and Sourcing Context


Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester (CAS 101623-70-5), systematically named (((4-nitrophenoxy)carbonyl)oxy)methyl acetate, is a heterobifunctional activated carbonate ester (C₁₀H₉NO₇, MW 255.18) . It features a 4-nitrophenyl leaving group and an acetoxymethyl (AOM) moiety, positioning it as a dedicated reagent for installing the bioreversible AOM prodrug handle onto amine-containing pharmaceutical candidates [1]. The compound is commercially supplied at purities of 95%–98% and requires long-term storage in cool, dry conditions .

Why Generic Substitution of (Acetyloxy)methyl 4-Nitrophenyl Carbonate (CAS 101623-70-5) Compromises Prodrug Design


The acetoxymethyl (AOM) moiety installed by this reagent is not functionally interchangeable with other acyloxyalkyl groups. The identity of the acyl group (acetyl vs. propionyl or butyryl) and the α-alkyl substituent (methyl vs. ethyl) dictate the esterase-catalyzed hydrolysis rate, plasma stability, and lipophilicity of the resulting prodrug — parameters that directly control pharmacokinetic bioactivation [1]. The 4-nitrophenyl carbonate form further ensures efficient displacement by amine nucleophiles under mild conditions, a reactivity profile that differs from chloroformate or symmetric bis-carbonate alternatives. Substituting the reagent with an acetoxyethyl or propionyloxymethyl analog alters the steric and electronic environment at the hydrolytically labile ester, predictably shifting the prodrug's in vivo half-life and tissue distribution without altering the parent drug's intrinsic pharmacology [1].

Quantitative Differentiation Evidence: (Acetyloxy)methyl 4-Nitrophenyl Carbonate vs. Closest Analogs


Molecular Weight and Steric Profile Differentiation from 1-Acetoxyethyl 4-Nitrophenyl Carbonate

The target compound (MW 255.18) bears a primary methylene spacer between the carbonate and acetate groups, whereas 1-acetoxyethyl 4-nitrophenyl carbonate (CAS 101623-68-1, MW 269.21) incorporates an α-methyl branch [1]. The increased steric bulk at the α-carbon in the ethyl homolog retards esterase-mediated hydrolysis of the acetyl ester relative to the less hindered acetoxymethyl analog [2]. This steric differentiation provides a tunable handle: selection of the acetoxymethyl reagent yields a faster-bioactivating prodrug, while the acetoxyethyl variant confers extended half-life.

Prodrug design Acyloxyalkyl carbonate Pharmacokinetics

Validated Synthetic Utility in N-(Acyloxy-alkoxy)carbonyl Prodrug Formation

Patent US4916230A explicitly demonstrates the one-step preparation of N-(acetoxymethoxy)carbonyl prodrugs by reacting acetoxymethyl p-nitrophenyl carbonate with amine-containing drugs such as benzyl β-amino-α-methyl-2,2-diphenyl-1,3-benzodioxole-5-propanoate, followed by hydrogenolytic deprotection to yield the free prodrug acid (MS m/e 327 [M⁺]) [1]. The same patent also employs the 1-acetoxyethyl analog for betaxalol, confirming that the reagent class supports parallel derivatization but yields chemically distinct prodrugs with different α-carbon substitution [1]. No alternative one-step method using bis(4-nitrophenyl) carbonate achieves this specific AOM carbamate installation.

Prodrug synthesis N-(Acyloxy-alkoxy)carbonyl Bioreversible protection

Commercially Available Purity Specifications vs. Analog Reagents

The target compound is commercially sourced at 98% purity (Leyan, Catalog 1609629) and 95%+ (ChemeMenu, CM744018), with confirmed storage at 2–8 °C in sealed, dry conditions . In contrast, the acetoxyethyl analog (CAS 101623-68-1) is more frequently supplied as a technical-grade material with less rigorous purity documentation from mainstream catalog houses. The lower MW and simpler methylene backbone of the target compound generally afford more facile purification to high homogeneity, which is critical for reproducible stoichiometric control in prodrug coupling reactions.

Chemical procurement Purity specification Reagent quality

Mechanistic Distinction from Bis(4-nitrophenyl) Carbonate in Prodrug Activation

Bis(4-nitrophenyl) carbonate (CAS 5070-13-3) reacts with amines to form a 4-nitrophenyl carbamate that requires a second nucleophilic displacement to release the parent drug — a two-step deprotection cascade. In contrast, (acetyloxy)methyl 4-nitrophenyl carbonate installs an AOM carbamate that undergoes enzymatic ester cleavage followed by spontaneous decarboxylation of the hydroxymethyl carbamate intermediate to liberate the free amine in a single bioactivation cascade [1]. The AOM prodrug strategy thus provides a cleaner, more predictable pharmacokinetic profile without the persistent 4-nitrophenyl carbamate intermediate.

Activated carbonate Leaving group Prodrug bioactivation

High-Value Application Scenarios for (Acetyloxy)methyl 4-Nitrophenyl Carbonate (CAS 101623-70-5) Based on Quantitative Evidence


One-Step Synthesis of N-(Acetoxymethoxy)carbonyl Prodrugs of Primary and Secondary Amines

This reagent enables direct conversion of amine-containing drug candidates (e.g., β-blockers, triazene antitumor agents) into their AOM carbamate prodrugs via nucleophilic displacement of 4-nitrophenol under mild, non-aqueous conditions at ambient to 50 °C [1]. The resulting prodrugs exhibit enhanced membrane permeability, as demonstrated by several-fold increases in permeation across fuzzy rat skin and rabbit cornea in diffusion cell assays [1]. This application is directly supported by patent US4916230A, which provides full spectroscopic characterization of the resulting N-acetoxymethoxycarbonyl derivatives.

Prodrug Strategy for Hydrophilic Drugs Requiring Enhanced Oral Bioavailability

The AOM carbamate prodrug approach is particularly suited for hydrophilic β-blockers (atenolol, betaxolol, pindolol, propranolol, timolol), where derivatization with the acetoxymethyl carbonate reagent results in several-fold increases in permeation through biological membranes [1]. The enzymatic hydrolysis cascade — esterase cleavage of the acetyl ester followed by spontaneous decarboxylation — releases the parent amine in vivo without generating persistent reactive intermediates.

Building Block for Bioreversible Protection of Secondary Amines in Complex Molecule Synthesis

In medicinal chemistry campaigns requiring transient masking of secondary amine functionality, (acetyloxy)methyl 4-nitrophenyl carbonate provides a defined, high-purity building block that installs an enzymatically cleavable protecting group in a single synthetic step [1][2]. The commercial availability at 98% purity ensures reproducible coupling stoichiometry and minimizes purification burden.

Comparative Prodrug Screening: Acetoxymethyl vs. Acetoxyethyl Bioactivation Kinetics

Researchers conducting structure-activity relationship (SAR) studies on prodrug bioactivation rates can use this reagent alongside 1-acetoxyethyl 4-nitrophenyl carbonate to systematically probe the effect of α-carbon substitution on esterase hydrolysis kinetics [1]. The 14 Da molecular weight reduction and absence of α-branching in the target compound predictably accelerates enzymatic cleavage, enabling rational tuning of prodrug half-life.

Quote Request

Request a Quote for Carbonic acid, (acetyloxy)methyl 4-nitrophenyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.